molecular formula C7H8ClNO2S B2648071 2-Chloro-5-methanesulfonylaniline CAS No. 16328-56-6

2-Chloro-5-methanesulfonylaniline

Cat. No. B2648071
CAS RN: 16328-56-6
M. Wt: 205.66
InChI Key: JZYXWKXXTIMVOA-UHFFFAOYSA-N
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Description

2-Chloro-5-methanesulfonylaniline is a chemical compound with the IUPAC name 2-chloro-5-(methylsulfonyl)phenylamine . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-methanesulfonylaniline is 1S/C7H8ClNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2-Chloro-5-methanesulfonylaniline is a powder that is stored at room temperature . The compound has a molecular weight of 205.66 .

Scientific Research Applications

Alzheimer's Disease Treatment

Methanesulfonyl fluoride (MSF), closely related to the chemical structure of interest, was explored for its potential as a treatment for senile dementia of the Alzheimer type (SDAT). The study found that MSF, a CNS-selective acetylcholinesterase (AChE) inhibitor, significantly inhibited erythrocyte AChE and improved cognitive performance in patients with SDAT. This suggests potential therapeutic applications for compounds like 2-Chloro-5-methanesulfonylaniline in neurodegenerative diseases Moss et al., 1999.

Gastrointestinal Toxicity Mitigation

Research has shown that methane production in the colon, linked to methanogenic archaea, can modulate gastrointestinal toxicity during chemotherapy, specifically with 5-fluorouracil. This indicates a potential role for compounds like 2-Chloro-5-methanesulfonylaniline in mitigating gastrointestinal side effects in cancer treatment protocols Holma et al., 2013.

Retinal Toxicity Prevention

Exposure to compounds related to 2-Chloro-5-methanesulfonylaniline, like MS-222, has been associated with retinal toxicity in occupational settings. Understanding these risks and the mechanisms of toxicity could lead to the development of protective strategies or safer analogs for use in various industries Bernstein et al., 1997.

Leukemia Treatment

4'-(9-acridinylamino)methanesulfon-m-anisidide, another compound structurally related to 2-Chloro-5-methanesulfonylaniline, has shown promise in treating acute leukemia. Despite causing neutropenia and thrombocytopenia, it induced remission in heavily pretreated patients. This suggests that structurally similar compounds could be explored for their anticancer potential Arlin et al., 1980.

Environmental and Biological Monitoring

Chlorinated Polyfluoroalkyl Ether Sulfonic Acids, similar in structure to 2-Chloro-5-methanesulfonylaniline, have been studied for their distribution in maternal serum, umbilical cord serum, and placenta. These studies are crucial for understanding the environmental impact and bioaccumulation potential of such compounds, guiding safety regulations and monitoring Chen et al., 2017.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-chloro-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXWKXXTIMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methanesulfonylaniline

CAS RN

16328-56-6
Record name 2-chloro-5-methanesulfonylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 61, starting from 2-chloro-5-methylsulphonylnitrobenzene, the title compound was obtained as a dark green sticky solid in quantitative yield.
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